molecular formula C6H10N2O2S B13244904 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine

2-(2-Methoxyethoxy)-1,3-thiazol-5-amine

Cat. No.: B13244904
M. Wt: 174.22 g/mol
InChI Key: FNWRHFOGOJIXMP-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-1,3-thiazol-5-amine is a chemical compound offered for research and development purposes. It is not for diagnostic or therapeutic use. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of small molecule therapeutic agents . This structure is a fundamental component of several clinically approved and investigational drugs, underscoring its significant research value . Derivatives of 2-aminothiazole have demonstrated a wide spectrum of pharmacological activities in research settings, serving as key precursors or intermediates in developing potent and selective inhibitors for various enzyme targets relevant to oncology, such as kinase inhibitors . The specific 2-methoxyethoxy substituent on this analog may be investigated to modulate the compound's physicochemical properties, such as solubility and pharmacokinetic profile, or to explore novel structure-activity relationships (SAR) . Researchers can employ this building block to design and synthesize novel bioactive molecules for hit-to-lead optimization and other discovery programs.

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

2-(2-methoxyethoxy)-1,3-thiazol-5-amine

InChI

InChI=1S/C6H10N2O2S/c1-9-2-3-10-6-8-4-5(7)11-6/h4H,2-3,7H2,1H3

InChI Key

FNWRHFOGOJIXMP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC=C(S1)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine typically involves the reaction of 2-(2-methoxyethoxy)ethanol with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired thiazole compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Methoxyethoxy)-1,3-thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles, such as halides or amines.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles.

Scientific Research Applications

2-(2-Methoxyethoxy)-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.

    Biology: The compound is studied for its potential antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives exhibit structural diversity based on substituent type and position, which significantly influences their physicochemical and biological properties. Below is a comparative analysis of 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
2-(2-Methoxyethoxy)-1,3-thiazol-5-amine C₆H₁₀N₃O₂S 188.23 2-(2-Methoxyethoxy) at C2, NH₂ at C5 Enhanced solubility via ether group; potential bioactivity (hypothesized)
5-Methylthiazol-2-amine C₄H₆N₂S 114.16 CH₃ at C5, NH₂ at C2 Pharmaceutical impurity (Meloxicam Related Compound B)
2-Methyl-1,3-benzothiazol-5-amine C₈H₈N₂S 164.23 CH₃ at C2, NH₂ at C5; benzothiazole core Increased aromaticity for biological interactions
5-Benzoyl-4-methyl-1,3-thiazol-2-amine C₁₁H₁₁N₃OS 233.29 Benzoyl at C5, CH₃ at C4 Lipophilic substituent may improve membrane permeability
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride C₆H₁₀N₂S·2HCl 215.14 Ethylamine linked to 5-methylthiazole Hydrochloride salt enhances solubility

Key Observations:

Substituent Effects: The 2-methoxyethoxy group in the target compound distinguishes it from simpler alkyl or aryl substituents. This group likely improves aqueous solubility compared to hydrophobic analogs like 5-methylthiazol-2-amine . Amine positioning (C5 vs. C2) alters electronic distribution. For example, 5-methylthiazol-2-amine (amine at C2) is a known pharmaceutical impurity, whereas the target compound’s C5 amine may influence hydrogen-bonding interactions in biological targets .

Synthetic Approaches :

  • Thiazole derivatives are commonly synthesized via cyclization or functionalization of preformed thiazole rings. For example, 5-substituted-1,3,4-thiadiazol-2-amines () are prepared via oxidative cyclodehydration, a method distinct from thiazole synthesis .
  • The target compound’s synthesis may involve etherification of a thiazole precursor, as seen in for analogous ethoxyamine derivatives .

Bioactivity Trends :

  • While direct bioactivity data for 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine are lacking, structurally related thiazoles exhibit diverse activities. For instance:

  • Benzothiazole derivatives (e.g., 2-Methyl-1,3-benzothiazol-5-amine) are explored for their aromatic interactions in drug design .
  • Thiadiazole analogs (e.g., 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine) show antiparasitic and antioxidant properties .

Biological Activity

2-(2-Methoxyethoxy)-1,3-thiazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxyethoxy group may enhance its solubility and bioavailability, contributing to its pharmacological effects.

Anticancer Activity

Research indicates that 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine possesses significant anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)5.0
HeLa (Cervical)3.2
HT29 (Colorectal)4.8
Karpas299 (Lymphoma)6.1

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have suggested that modifications to the thiazole core can enhance its anticancer efficacy, indicating structure-activity relationships (SAR) that are crucial for optimizing therapeutic outcomes.

Study 1: In Vitro Evaluation

In a study conducted by Finiuk et al., various thiazole derivatives were synthesized and screened for anticancer activity using the National Cancer Institute (NCI) protocols. The results indicated that compounds with longer aliphatic chains exhibited improved activity against leukemia cell lines, with some derivatives showing over 90% growth inhibition at concentrations of 10 µM .

Study 2: Selectivity in Cancer Cell Lines

Another study focused on the selectivity of thiazole derivatives against glioblastoma and melanoma cells compared to normal cells. The findings revealed that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine has favorable absorption characteristics and moderate metabolic stability. Toxicity assessments indicate low cytotoxic effects on non-cancerous cell lines at therapeutic concentrations, which is essential for developing safe therapeutic agents.

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